molecular formula C6H7IN2O B6276394 3-iodo-1,4-dimethyl-1H-pyrazole-5-carbaldehyde CAS No. 2757954-73-5

3-iodo-1,4-dimethyl-1H-pyrazole-5-carbaldehyde

Cat. No.: B6276394
CAS No.: 2757954-73-5
M. Wt: 250
InChI Key:
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Description

3-iodo-1,4-dimethyl-1H-pyrazole-5-carbaldehyde: is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 3-iodo-1,4-dimethyl-1H-pyrazole-5-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-iodo-1,4-dimethyl-1H-pyrazole-5-carbaldehyde is used as an intermediate in the synthesis of more complex heterocyclic compounds. It serves as a building block for the development of new materials and catalysts .

Biology: In biological research, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows for the modification and optimization of biological activity .

Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its reactivity and functional groups make it a valuable intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of 3-iodo-1,4-dimethyl-1H-pyrazole-5-carbaldehyde and its derivatives involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic effects. For example, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes such as inflammation or cell proliferation .

Comparison with Similar Compounds

  • 3-iodo-1-methyl-1H-pyrazole-4-carbaldehyde
  • 3,5-dimethyl-4-iodo-1H-pyrazole
  • 1,4-dimethyl-3-iodo-1H-pyrazole-5-carboxylic acid

Comparison: Compared to these similar compounds, 3-iodo-1,4-dimethyl-1H-pyrazole-5-carbaldehyde is unique due to the presence of both an iodine atom and an aldehyde group on the pyrazole ring.

Properties

CAS No.

2757954-73-5

Molecular Formula

C6H7IN2O

Molecular Weight

250

Purity

95

Origin of Product

United States

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